Biatractylolide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Biatractylolide can be synthesized through the oxidation of atractylon, which produces atractylenolide I, II, and III. Both atractylenolide I and III can undergo intermolecular dehydration to form this compound .
Industrial Production Methods: The industrial production of this compound involves the extraction of sesquiterpenoids from the rhizome of Atractylodes macrocephala using silica gel column chromatography . This method ensures the isolation of this compound along with other sesquiterpenoids like atractylenolide I, II, and III.
Chemical Reactions Analysis
Types of Reactions: Biatractylolide undergoes various chemical reactions, including:
Oxidation: The oxidation of atractylon leads to the formation of this compound.
Dehydration: Both intramolecular and intermolecular dehydration of atractylenolide I and III result in the formation of this compound.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include oxygen and other oxidizing agents.
Dehydration Conditions: Dehydration typically occurs under controlled temperature and pressure conditions to facilitate the removal of water molecules.
Major Products Formed: The major product formed from these reactions is this compound itself, along with other sesquiterpenoids like atractylenolide I, II, and III .
Scientific Research Applications
Biatractylolide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study sesquiterpene synthesis and reactions.
Industry: this compound is used in the development of natural product-based therapeutic agents.
Mechanism of Action
Biatractylolide exerts its effects through several molecular targets and pathways:
Oxidative Stress Reduction: It reduces oxidative stress by inhibiting the production of reactive oxygen species.
Mitochondrial Protection: this compound prevents the opening of mitochondrial permeability transition pores, thereby reducing the release of apoptotic factors like CytC.
Signaling Pathways: The compound modulates various signaling pathways, including the PI3K-Akt-GSK3β pathway, which plays a crucial role in cell survival and apoptosis.
Comparison with Similar Compounds
Biatractylolide is unique among sesquiterpenoids due to its double sesquiterpene structure and potent neuroprotective effects. Similar compounds include:
Atractylenolide I: Exhibits anti-inflammatory and organ-protective properties.
Atractylenolide II: Less frequently reported but has similar pharmacological properties.
Atractylenolide III: Known for its anti-inflammatory and organ-protective effects.
Properties
Molecular Formula |
C30H38O4 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(4aR,8aS,9aR)-9a-[(4aR,8aS,9aR)-3,8a-dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl]-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C30H38O4/c1-17-9-7-11-27(5)15-29(23(13-21(17)27)19(3)25(31)33-29)30-16-28(6)12-8-10-18(2)22(28)14-24(30)20(4)26(32)34-30/h21-22H,1-2,7-16H2,3-6H3/t21-,22-,27+,28+,29-,30-/m1/s1 |
InChI Key |
RBJDJJGMGHKQMI-XETGTQJKSA-N |
Isomeric SMILES |
CC1=C2C[C@@H]3C(=C)CCC[C@]3(C[C@]2(OC1=O)[C@@]45C[C@@]6(CCCC(=C)[C@H]6CC4=C(C(=O)O5)C)C)C |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)C45CC6(CCCC(=C)C6CC4=C(C(=O)O5)C)C)C |
Origin of Product |
United States |
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